molecular formula C20H28N2O3 B2524300 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide CAS No. 851406-11-6

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide

Cat. No. B2524300
CAS RN: 851406-11-6
M. Wt: 344.455
InChI Key: RSKLWWDNZCTHTK-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Antioxidant in Animal Feed

  • Ethoxyquin as an Antioxidant : Ethoxyquin, structurally related to N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, is used in animal feed to protect against lipid peroxidation. Despite its safety profile demonstrated by tests, some harmful effects in animals and occupationally exposed individuals were observed, leading to reevaluation of its toxicity (Blaszczyk et al., 2013).

Cytotoxicity and Genotoxicity

  • Cytotoxicity and Genotoxicity of Ethoxyquin : This compound's potential pro-oxidant activity and ability to cause DNA damage and chromosome aberrations are noted. Although deemed safe at permitted concentrations, its toxicity continues to be a subject of study (Blaszczyk & Skolimowski, 2015).

Biological Activity of Derivatives

  • Antimicrobial and Biofilm Eradication Activities : Derivatives of this compound, like N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide, showed significant antimicrobial activity against specific bacterial strains and strong activity in biofilm eradication assays (Vlainić et al., 2018).

Influence on Dopamine Receptors

  • Dopamine Agonist Properties : Related tetrahydroisoquinolines were examined for dopamine-like abilities, indicating the potential influence of such compounds on dopamine receptors (Jacob et al., 1981).

Antibacterial, Antifungal, and Cytotoxic Properties

  • Isoquinoline Alkaloids from Litsea cubeba : Isoquinoline alkaloids, similar in structure to the compound , demonstrated significant antibacterial and antifungal activities, along with cytotoxicity against tumor cell lines (Zhang et al., 2012).

Inhibition of Mitochondrial Respiratory Chain

  • Inhibitory Effect on Electron Transport : Ethoxyquin, due to its structural similarity, might share properties with N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, such as the inhibition of NADH dehydrogenase in the mitochondrial respiratory chain (Reyes et al., 1995).

Mechanism of Action

Target of Action

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as CCG-28224, primarily targets the Rho/SRF (Serum Response Factor) pathway . The Serum Response Factor is a transcription factor that regulates gene expression in response to various cellular signals, including growth factors, stress signals, and cytoskeletal dynamics .

Mode of Action

CCG-28224 inhibits the Rho/SRF-mediated transcriptional regulation . It interacts with the myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) . The compound binds to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A . This binding prevents the interaction between MRTF-A and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A .

Biochemical Pathways

The inhibition of the Rho/SRF pathway by CCG-28224 leads to the downregulation of several cellular processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . The compound also modulates mitochondrial functions, leading to a reduction in oxidative phosphorylation and an increase in the glycolytic rate .

Pharmacokinetics

The optimization of these properties is crucial for the success of a drug molecule .

Result of Action

The molecular and cellular effects of CCG-28224’s action include the inhibition of serum response factor-mediated gene expression and cell migration . It also leads to a significant reduction in oxidative phosphorylation, a key process in cellular energy production .

Action Environment

It is known that various environmental factors can significantly impact the effectiveness of drug molecules These factors can include temperature, pH, and the presence of other substances that can interact with the drug molecule

properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-4-6-14(7-5-2)19(23)21-11-10-16-12-15-8-9-17(25-3)13-18(15)22-20(16)24/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKLWWDNZCTHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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